2-(Methylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family, which is recognized for its diverse pharmacological properties. This compound is characterized by the presence of a quinazolinone core, which is modified by a methylthio group at the second position. Quinazolin-4(3H)-one derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic activities. The structural versatility of this compound allows for various modifications that can enhance its biological activity.
The compound is classified under the category of quinazolinones, which are bicyclic compounds derived from quinazoline. These compounds are further categorized based on their substituents and functional groups. The presence of the methylthio group introduces unique chemical properties that can influence the compound's reactivity and biological interactions.
The synthesis of 2-(methylthio)quinazolin-4(3H)-one can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One notable method includes the cyclization of o-chlorobenzoyl chloride with 2-methyl-quinazolin-4(3H)-one in dry tetrahydrofuran (THF) .
The molecular structure of 2-(methylthio)quinazolin-4(3H)-one features a quinazolinone ring system with a methylthio substituent at the second position. The structural formula can be represented as follows:
2-(Methylthio)quinazolin-4(3H)-one can undergo various chemical transformations, including:
The reaction mechanisms often involve:
The mechanism of action for 2-(methylthio)quinazolin-4(3H)-one is closely related to its interaction with biological targets, particularly enzymes and receptors involved in disease processes. Studies suggest that quinazoline derivatives can inhibit specific kinases and enzymes, leading to reduced cell proliferation in cancer models .
2-(Methylthio)quinazolin-4(3H)-one has significant scientific applications, particularly in medicinal chemistry:
Quinazolin-4(3H)-one is a bicyclic heterocyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. This structure serves as a privileged pharmacophore in medicinal chemistry due to its tunable electronic properties and capacity for diverse substitutions at positions 2, 3, 6, 7, and 8. The compound 2-(methylthio)quinazolin-4(3H)-one (CAS# 54855-81-1) features a methylthio (–SCH₃) group at the C2 position, significantly altering its physicochemical and biological behavior compared to oxygenated analogs. Its molecular formula is C₉H₈N₂OS (molecular weight: 192.24 g/mol), with a density of 1.36 g/cm³ and boiling point of 355.5°C [8] [10]. The methylthio substituent enhances lipophilicity (LogP: 1.645) and polar surface area (71.05 Ų), improving membrane permeability [10].
Table 1: Physicochemical Properties of 2-(methylthio)quinazolin-4(3H)-one
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂OS |
Molecular Weight | 192.24 g/mol |
CAS Number | 54855-81-1 |
Boiling Point | 355.5°C at 760 mmHg |
Density | 1.36 g/cm³ |
LogP | 1.645 |
Polar Surface Area | 71.05 Ų |
Hydrogen Bond Acceptors | 3 |
Quinazolin-4(3H)-one exhibits lactam-lactim tautomerism, but the 4-keto tautomer predominates. The methylthio group at C2 increases electron density at N3, enhancing hydrogen-bonding capacity and metal-chelating potential. This electronic modulation is critical for interactions with biological targets like enzymes and receptors [4] [9].
Table 2: Comparative Features of Key Quinazolinone Derivatives
Derivative | C2 Substituent | Lipophilicity (LogP) | Biological Activity Highlights |
---|---|---|---|
2-(Methylthio)quinazolin-4(3H)-one | –SCH₃ | 1.645 | DHFR inhibition, EGFR binding |
Quinazolin-4(3H)-one | –H | 0.89 | Weak activity |
2-Methylquinazolin-4(3H)-one | –CH₃ | 1.21 | Moderate analgesic activity |
2-Phenylquinazolin-4(3H)-one | –C₆H₅ | 2.58 | Enhanced analgesic/anti-inflammatory |
Thioether (–SR) functionalization at C2 of quinazolin-4(3H)-one introduces unique steric and electronic properties distinct from oxo or amino analogs:
Synthetic routes to 2-(methylthio)quinazolin-4(3H)-one include:
This compound is a strategic intermediate for bioactive molecules due to its dual functionality: the quinazolinone core interacts with nucleic acid-binding proteins, while the methylthio group modulates enzyme inhibition. Key research drivers include:
Table 3: Documented Biological Activities of 2-(Methylthio)quinazolin-4(3H)-one Derivatives
Biological Activity | Key Findings | Reference |
---|---|---|
DHFR Inhibition | IC₅₀ = 0.01 μM (bovine liver); 8-fold more potent than trimethoprim | [3] |
Anticancer (EGFR Inhibition) | Docking score: −9.2 kcal/mol; arrests G2-M phase in MDA-MB-231 cells | [5] |
Antibacterial | Zone of inhibition: 1.4 cm against Bacillus subtilis | [6] |
Analgesic | 56.5% writhing inhibition (mice) vs. 33.2% for 2-methyl analog | [7] |
Radiosensitization | Enhances tumor cell apoptosis after 8 Gy gamma radiation | [5] |
The structural plasticity of 2-(methylthio)quinazolin-4(3H)-one enables its application as a multifunctional scaffold in oncology, infectious disease, and CNS drug discovery. Ongoing research explores its role in tubulin polymerization inhibition and kinase modulation [2] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: